3-Methylpiperidine-2,4-dione
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Overview
Description
3-Methylpiperidine-2,4-dione is a heterocyclic organic compound with the molecular formula C6H9NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Scientific Research Applications
Synthesis and Flavoring
A practical synthesis of 3-methylpiperidine-2,4-dione derivatives demonstrates their potential as intense strawlike and fruity flavored compounds. This synthesis involves aldol condensation and oxidation processes, leading to high-purity compounds useful in flavoring applications (Kato & Yuasa, 2001).
Schiff Base Formation
Research on this compound includes its use in forming Schiff bases. These bases, derived from reactions with compounds like 3,4-diaminopyridine, have applications in molecular structure studies, demonstrated through single crystal X-ray analysis (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Photolithography
This compound derivatives have been explored as photoactive substrates in microlithography. These derivatives, after undergoing specific chemical reactions, show potential in the design of nonchemically amplified photoresists for deep ultraviolet applications (Tattersall et al., 2004).
Fluorescence Probes
Condensation and ring-closing reactions involving this compound derivatives have led to the synthesis of compounds with potential as fluorescence probes. These probes, due to their unique absorption and emission wavelengths, can be useful in biological pathway tracing (Prior et al., 2014).
Copper Corrosion Inhibition
Derivatives of this compound have been studied for their ability to inhibit copper corrosion in acidic solutions. This research shows that these compounds effectively decrease corrosion rates, making them valuable in materials science and engineering (Fiala et al., 2007).
Mechanism of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . They act by activating PPARs (peroxisome proliferator-activated receptors), a group of nuclear receptors, specific for PPARγ (PPAR-gamma, PPARG) .
It has a storage temperature of 4 degrees Celsius .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpiperidine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . This process combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using similar catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored at low temperatures to maintain its stability .
Properties
IUPAC Name |
3-methylpiperidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-5(8)2-3-7-6(4)9/h4H,2-3H2,1H3,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODBWDRWIKQSOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCNC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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